Methyl 6-carbamoylnaphthalene-2-carboxylate
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Overview
Description
Methyl 6-carbamoylnaphthalene-2-carboxylate is an organic compound with the molecular formula C13H11NO3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a carbamoyl group and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-carbamoylnaphthalene-2-carboxylate typically involves the reaction of 6-amino-2-naphthoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then cyclized to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-carbamoylnaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Amino derivatives
Substitution: Halogenated or sulfonated naphthalene derivatives
Scientific Research Applications
Methyl 6-carbamoylnaphthalene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Methyl 6-carbamoylnaphthalene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites, while the naphthalene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
- Methyl 6-amino-2-naphthoate
- Methyl 6-hydroxy-2-naphthoate
- Methyl 6-methoxy-2-naphthoate
Comparison: Methyl 6-carbamoylnaphthalene-2-carboxylate is unique due to the presence of both a carbamoyl group and a carboxylate ester group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a broader range of applications in synthetic chemistry and potential therapeutic uses .
Properties
IUPAC Name |
methyl 6-carbamoylnaphthalene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSDNJDYURVPCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179393 |
Source
|
Record name | 2-Naphthalenecarboxylic acid, 6-(aminocarbonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149505-88-4 |
Source
|
Record name | 2-Naphthalenecarboxylic acid, 6-(aminocarbonyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149505-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenecarboxylic acid, 6-(aminocarbonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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